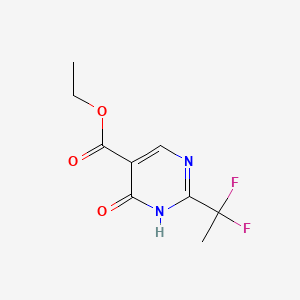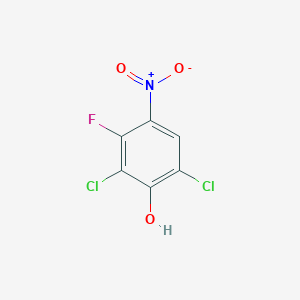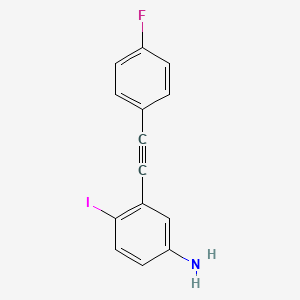
3-((4-Fluorophenyl)ethynyl)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Fluorophenyl)ethynyl)-4-iodoaniline: is an organic compound that features a fluorophenyl group, an ethynyl linkage, and an iodoaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodo group in 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate.
Solvents: Toluene, dimethylformamide.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, coupling reactions could yield biaryl compounds, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals. It can be used in the synthesis of molecules that may exhibit biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action for 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl and fluorophenyl groups may play a role in binding to these targets, while the iodo group could be involved in further chemical modifications.
Comparaison Avec Des Composés Similaires
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorophenyl groups but lacks the iodoaniline moiety.
4-Iodoaniline: Contains the iodoaniline structure but lacks the ethynyl and fluorophenyl groups.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the ethynyl and iodo groups.
Uniqueness: 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline is unique due to the combination of its structural features. The presence of both the ethynyl linkage and the iodoaniline moiety allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C14H9FIN |
|---|---|
Poids moléculaire |
337.13 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenyl)ethynyl]-4-iodoaniline |
InChI |
InChI=1S/C14H9FIN/c15-12-5-2-10(3-6-12)1-4-11-9-13(17)7-8-14(11)16/h2-3,5-9H,17H2 |
Clé InChI |
OLNOHRULKHQBLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)N)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


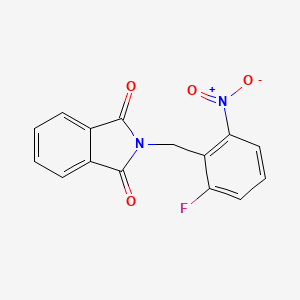
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

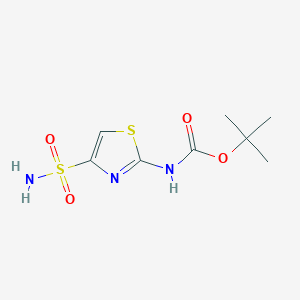
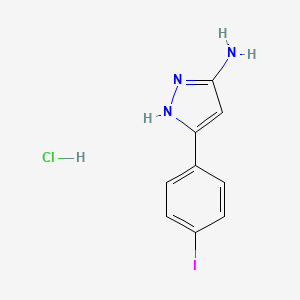
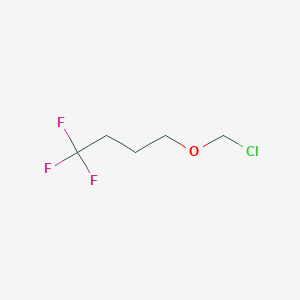
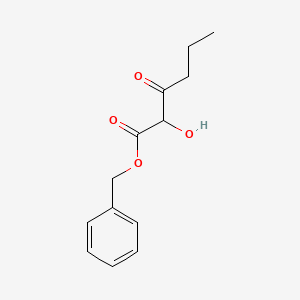
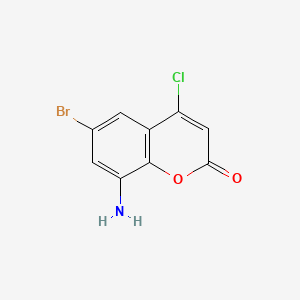
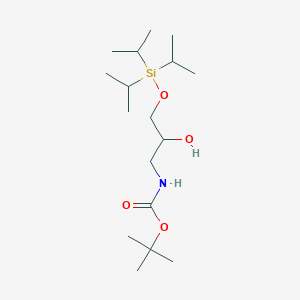
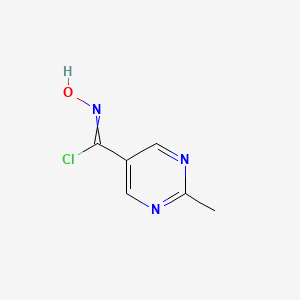
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
